molecular formula C15H19ClF3N3O2 B1425122 [(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine CAS No. 1053658-11-9

[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine

Cat. No. B1425122
M. Wt: 365.78 g/mol
InChI Key: WWXDXDDVULYFKG-UHFFFAOYSA-N
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Description

The compound “(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethylamine” has a molecular formula of C15H19ClF3N3O2 and a molecular weight of 365.78 . It contains a total of 43 bonds, including 23 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 guanidine derivative .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The compound contains a total of 43 bonds, including 23 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 guanidine derivative .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • N-tert-Butanesulfinyl Imines in Amine Synthesis : N-tert-Butanesulfinyl imines, similar in structure to the compound , are used as intermediates in the asymmetric synthesis of amines. They are known for their versatility, including in the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and other compounds. The tert-butanesulfinyl group in these imines activates them for the addition of various nucleophiles and serves as a chiral directing group, which is then easily cleaved post-addition (Ellman, Owens, & Tang, 2002).

Analytical Chemistry

  • Chiral-Phase Capillary Gas Chromatography : Compounds with structural elements similar to the compound are used in derivatization processes for amino acid analysis. Specifically, they aid in the separation of enantiomeric isomers of amino acids through capillary gas chromatography, indicating their importance in analytical chemistry (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).

Pharmaceutical Chemistry

  • Synthesis of Antioxidative and Antimicrobial Compounds : Imines and amines derived from compounds similar to the query compound have been synthesized and tested for antioxidative and antimicrobial activities. These compounds have shown promising results against various microorganisms, indicating potential pharmaceutical applications (Yildirim, 2020).

Organic Synthesis

  • Palladium-Catalyzed Tert-Butoxycarbonylation : Similar compounds are used in palladium-catalyzed tert-butoxycarbonylation reactions, essential for synthesizing fluorinated alpha-amino acids. These reactions demonstrate the compound's role in facilitating complex organic synthesis processes (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Material Science

  • Innovative Ligand Design in Metal Complexes : The compound, due to its structural properties, could potentially serve as a ligand in metal complex synthesis, aiding in the development of new materials with unique properties, such as luminescent properties in lanthanide Schiff-base complexes (George et al., 2012).

properties

IUPAC Name

tert-butyl N-[[C-[(4-chlorophenyl)methyl]-N-(2,2,2-trifluoroethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-21-12(20-9-15(17,18)19)8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXDXDDVULYFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NCC(F)(F)F)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-Chlorophenyl)-1-(2,2,2-trifluoroethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine
Reactant of Route 2
[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine
Reactant of Route 3
[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine
Reactant of Route 4
Reactant of Route 4
[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine
Reactant of Route 5
[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine
Reactant of Route 6
[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine

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